2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide
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Overview
Description
2-{bicyclo[221]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide typically involves multiple steps:
Formation of the bicyclic core: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Introduction of the cyanoethyl group: This can be achieved through a nucleophilic substitution reaction where a cyanoethyl group is introduced to the bicyclic core.
Cyclopropylacetamide formation: The final step involves the formation of the cyclopropylacetamide moiety, which can be done through an amidation reaction using cyclopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Halogenated compounds, alkylated derivatives
Scientific Research Applications
2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors in biological systems, where the compound may act as an inhibitor or activator. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-{bicyclo[2.2.1]heptan-2-yl}-N-(1-cyanoethyl)-N-cyclopropylacetamide
This compound analogs: Compounds with slight modifications in the bicyclic core or the substituents.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure combined with the cyanoethyl and cyclopropylacetamide groups. This combination imparts specific chemical and physical properties that can be leveraged in various applications, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-N-(1-cyanoethyl)-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-10(9-16)17(14-4-5-14)15(18)8-13-7-11-2-3-12(13)6-11/h10-14H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXGMWOINSMXNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)N(C1CC1)C(=O)CC2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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